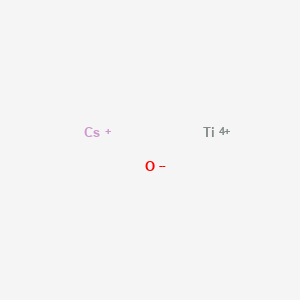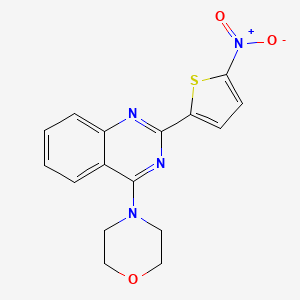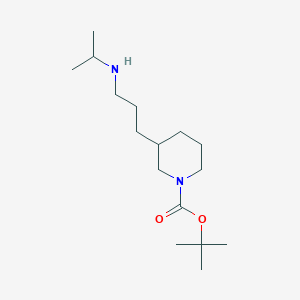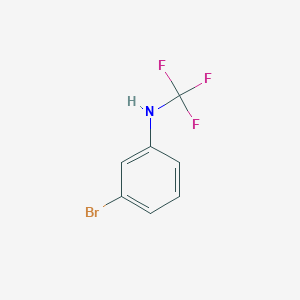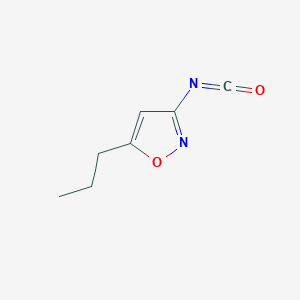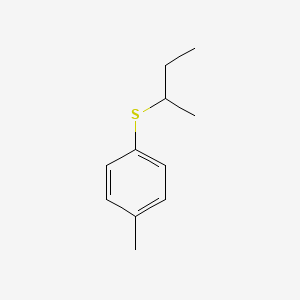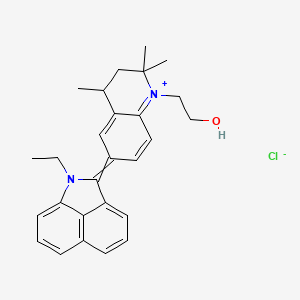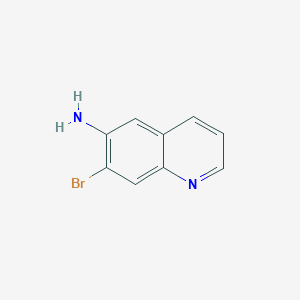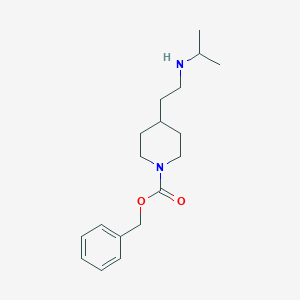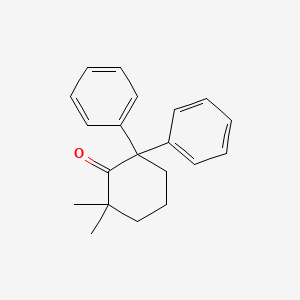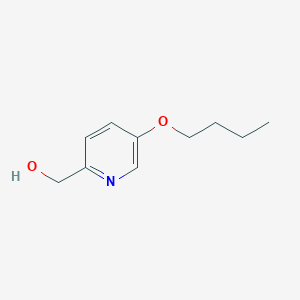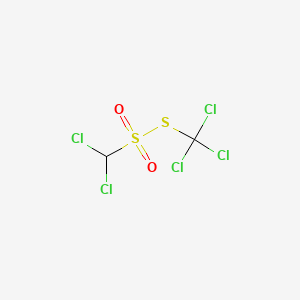![molecular formula C16H25BrN4O2Si B13959070 2-bromo-N-isopropyl-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13959070.png)
2-bromo-N-isopropyl-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-isopropyl-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolo[2,3-b]pyrazine core, which is a bicyclic structure known for its biological activity. The presence of bromine, isopropyl, and trimethylsilyl groups further enhances its chemical reactivity and potential utility in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-isopropyl-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide typically involves multi-step organic reactions. One common approach is to start with the pyrrolo[2,3-b]pyrazine core and introduce the bromine atom through a bromination reaction. The isopropyl group can be added via an alkylation reaction, while the trimethylsilyl group is introduced through a silylation reaction. The final step involves the formation of the carboxamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. Catalysts and solvents are often used to facilitate the reactions and improve efficiency. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process.
化学反応の分析
Types of Reactions
2-bromo-N-isopropyl-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated compounds. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
科学的研究の応用
2-bromo-N-isopropyl-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a potential candidate for drug discovery and development.
Medicine: It may have therapeutic potential for treating certain diseases or conditions, although further research is needed to confirm its efficacy and safety.
Industry: The compound can be used in the development of new materials, catalysts, and other industrial applications.
作用機序
The mechanism of action of 2-bromo-N-isopropyl-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and other functional groups play a crucial role in its reactivity and binding affinity. The compound may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
類似化合物との比較
Similar Compounds
2-bromo-N-isopropyl-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide: shares structural similarities with other pyrrolo[2,3-b]pyrazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, in particular, enhances its reactivity and potential for further functionalization. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C16H25BrN4O2Si |
|---|---|
分子量 |
413.38 g/mol |
IUPAC名 |
2-bromo-N-propan-2-yl-5-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-b]pyrazine-7-carboxamide |
InChI |
InChI=1S/C16H25BrN4O2Si/c1-11(2)19-16(22)12-9-21(10-23-6-7-24(3,4)5)15-14(12)20-13(17)8-18-15/h8-9,11H,6-7,10H2,1-5H3,(H,19,22) |
InChIキー |
ZYEDXUGCYDTQLE-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(=O)C1=CN(C2=NC=C(N=C12)Br)COCC[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-1-(2-amino-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13958994.png)
